molecular formula C9H16N2O B1489016 (3-Aminoazetidin-1-yl)(cyclopentyl)methanone CAS No. 1343674-21-4

(3-Aminoazetidin-1-yl)(cyclopentyl)methanone

Cat. No. B1489016
CAS RN: 1343674-21-4
M. Wt: 168.24 g/mol
InChI Key: VJBLXUKAJZVVJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminoazetidin-1-yl)(cyclopentyl)methanone, commonly referred to as AAM, is a synthetic organic compound which has been used in a variety of scientific research applications. It is a member of the azetidine family of compounds and is characterized by its cyclopentyl ring. AAM is a versatile compound which has been used in the synthesis of a variety of compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

AAM has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including amides, esters, and thioethers. It has also been used in the study of biochemical and physiological effects, such as the regulation of gene expression and cell signaling pathways. Additionally, AAM has been used in the study of drug metabolism and the development of new drugs.

Mechanism of Action

The mechanism of action of AAM is not well understood. However, it is believed to interact with proteins and enzymes in the body, which may lead to the regulation of gene expression and cell signaling pathways. Additionally, AAM may interact with drug-metabolizing enzymes, which may lead to the development of new drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of AAM are not well understood. However, it has been shown to interact with proteins and enzymes in the body, which may lead to the regulation of gene expression and cell signaling pathways. Additionally, AAM may interact with drug-metabolizing enzymes, which may lead to the development of new drugs.

Advantages and Limitations for Lab Experiments

AAM has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a useful tool for a variety of scientific research applications. Additionally, AAM is relatively inexpensive and can be stored for long periods of time. On the other hand, AAM is not very stable and may degrade over time. Additionally, its mechanism of action is not well understood, making it difficult to predict its biochemical and physiological effects.

Future Directions

There are several potential future directions for AAM. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in drug development and drug metabolism. Additionally, further research could be conducted to explore its potential applications in the synthesis of other compounds. Finally, further research could be conducted to explore its potential applications in the study of gene expression and cell signaling pathways.

properties

IUPAC Name

(3-aminoazetidin-1-yl)-cyclopentylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c10-8-5-11(6-8)9(12)7-3-1-2-4-7/h7-8H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBLXUKAJZVVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Aminoazetidin-1-yl)(cyclopentyl)methanone
Reactant of Route 2
Reactant of Route 2
(3-Aminoazetidin-1-yl)(cyclopentyl)methanone
Reactant of Route 3
Reactant of Route 3
(3-Aminoazetidin-1-yl)(cyclopentyl)methanone
Reactant of Route 4
(3-Aminoazetidin-1-yl)(cyclopentyl)methanone
Reactant of Route 5
Reactant of Route 5
(3-Aminoazetidin-1-yl)(cyclopentyl)methanone
Reactant of Route 6
(3-Aminoazetidin-1-yl)(cyclopentyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.